molecular formula C9H7BrF2N2 B1375520 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole CAS No. 1381944-40-6

5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole

Cat. No. B1375520
M. Wt: 261.07 g/mol
InChI Key: IUXKNXOTLBNUQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole is a chemical compound with the molecular formula C9H7BrF2N2 . It’s used for research purposes.


Molecular Structure Analysis

The molecular structure of 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole is represented by the InChI code 1S/C9H7BrF2N2/c1-2-13-8-5-6(10)7(11)9(12)14-8/h5H,2H2,1H3 .

Scientific Research Applications

Antimicrobial and Antitubercular Activity

5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole derivatives have shown promising results in antimicrobial and antitubercular activities. For instance, certain derivatives have been synthesized and evaluated for their effectiveness against a variety of microorganisms, including Mycobacterium tuberculosis, Staphylococcus aureus, Escherichia coli, and others. Some compounds exhibited high anti-tubercular activity and proved effective against a panel of microorganisms, demonstrating their potential as lead molecules in antimicrobial research (Shingalapur et al., 2009).

Biological Activity Studies

Research into the biological activity of various derivatives of 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole has been extensive. These compounds have been synthesized and analyzed for their properties, showing notable immunomodulatory, anticancer, and antipsychotic activities. Some derivatives have been found to be significant inhibitors of certain biological processes, indicating their potential in developing treatments for various diseases (Abdel‐Aziz et al., 2009), (Högberg et al., 1990).

Synthesis and Characterization

The synthesis and characterization of 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole derivatives have been explored in several studies. These studies focus on developing efficient synthesis methods and understanding the chemical properties of these compounds, which is crucial for their application in various fields of science, including medicinal chemistry (Khalifa et al., 1982), (Jaber et al., 2021).

properties

IUPAC Name

5-bromo-1-ethyl-6,7-difluorobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2N2/c1-2-14-4-13-6-3-5(10)7(11)8(12)9(6)14/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXKNXOTLBNUQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=CC(=C(C(=C21)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743033
Record name 5-Bromo-1-ethyl-6,7-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole

CAS RN

1381944-40-6
Record name 5-Bromo-1-ethyl-6,7-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole
Reactant of Route 3
Reactant of Route 3
5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole
Reactant of Route 5
Reactant of Route 5
5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole
Reactant of Route 6
Reactant of Route 6
5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.